molecular formula C28H25N5O2 B590098 N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one CAS No. 1330266-64-2

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one

Cat. No.: B590098
CAS No.: 1330266-64-2
M. Wt: 463.541
InChI Key: SNGCXWAFWUKDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Heterocyclic Framework: Pyrimido[1,2-a]purinone System

The fundamental structural backbone of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one is built upon the pyrimido[1,2-a]purinone system, representing a complex tricyclic heterocycle that merges purine and pyrimidine ring systems through a unique fusion pattern. This core framework exhibits the molecular formula C8H5N5O2 for the basic pyrimido[1,2-a]purinedione structure, demonstrating the integration of five nitrogen atoms within the tricyclic system. The purine component contributes its characteristic imidazole-pyrimidine bicyclic structure, while the additional pyrimidine ring creates an extended conjugated system that significantly influences the compound's electronic properties and biological activity.

The pyrimido[1,2-a]purine scaffold represents a privileged structure in medicinal chemistry, as evidenced by extensive research demonstrating its versatility in targeting various biological pathways. This heterocyclic framework provides multiple sites for chemical modification, allowing for the systematic optimization of pharmacological properties through structure-activity relationship studies. The presence of multiple nitrogen atoms within the ring system creates opportunities for hydrogen bonding interactions with biological targets, while the extended aromatic system contributes to favorable binding interactions through pi-stacking and hydrophobic interactions.

The specific fusion pattern of the pyrimido[1,2-a]purinone system distinguishes it from other related heterocyclic frameworks, such as pyrimido[4,5-d]pyrimidines or pyrido[1,2-a]pyrimidines. This unique arrangement results in a planar tricyclic core with distinct electronic distribution patterns that influence both the compound's reactivity and its interaction with biological macromolecules. The carbonyl functionality at position 10 introduces an important electrophilic center that can participate in various chemical transformations and biological interactions.

Substituent Analysis: Trityl, Hydroxy, and Methyl Functional Groups

The N-trityl substituent represents a critical structural modification that significantly impacts the compound's physicochemical properties and biological behavior. The trityl group, consisting of three phenyl rings attached to a central carbon atom, provides substantial steric bulk and hydrophobic character to the molecule. This modification typically serves multiple purposes in drug design, including protection of reactive nitrogen centers, enhancement of membrane permeability, and modulation of metabolic stability. The trityl group's molecular weight contribution of approximately 243 daltons represents a significant portion of the overall molecular mass of 466.51 g/mol for the complete compound.

The 8-hydroxy substituent introduces a crucial polar functional group that dramatically alters the compound's hydrogen bonding capacity and solubility profile. This hydroxyl group, positioned on the saturated portion of the tetrahydro ring system, creates an asymmetric center that contributes to the compound's stereochemical complexity. The presence of this hydroxyl group enables the formation of intramolecular and intermolecular hydrogen bonds, which can significantly influence the compound's conformational preferences and binding interactions with biological targets. The hydroxyl functionality also provides a site for potential metabolic modifications, including glucuronidation and sulfation reactions.

The 6-methyl substituent represents a relatively small but strategically important modification that affects both the compound's steric environment and electronic properties. This methyl group occupies a position adjacent to the nitrogen atom within the tetrahydropyrimidine ring, potentially influencing the basicity of the nearby nitrogen center and the overall conformational flexibility of the ring system. The methyl substitution pattern also contributes to the compound's lipophilicity and may influence its membrane permeability and tissue distribution characteristics.

Functional Group Molecular Weight Contribution Key Properties Biological Significance
Trityl (C19H15) 243.33 g/mol Hydrophobic, sterically bulky Membrane permeability, metabolic protection
Hydroxy (-OH) 17.01 g/mol Polar, hydrogen bond donor/acceptor Solubility, binding interactions
Methyl (-CH3) 15.03 g/mol Hydrophobic, conformational influence Basicity modulation, lipophilicity
Core Framework 191.14 g/mol Planar, multiple nitrogen centers Target binding, electronic properties

Stereochemical Considerations: Configuration of Tetrahydro and Hydroxy Moieties

The tetrahydro modification of the pyrimidine ring introduces significant stereochemical complexity to the this compound structure. The reduction of the pyrimidine ring from its aromatic state to a saturated tetrahydro configuration creates multiple chiral centers, particularly at positions 6 and 8 where substituents are present. This stereochemical diversity has profound implications for the compound's biological activity, as different stereoisomers may exhibit dramatically different binding affinities and selectivity profiles for their molecular targets.

The 8-hydroxy substituent represents a particularly critical stereochemical element, as its spatial orientation relative to the ring system can significantly influence the compound's three-dimensional structure and biological interactions. Crystallographic studies of related purine derivatives have demonstrated that the spatial arrangement of hydroxyl substituents can affect both intramolecular hydrogen bonding patterns and the overall molecular conformation. The hydroxyl group's configuration may adopt either axial or equatorial positions relative to the tetrahydropyrimidine ring, with each orientation presenting distinct steric and electronic environments.

The 6-methyl substituent adds another layer of stereochemical complexity, as its orientation relative to other substituents on the ring system influences the overall molecular shape and conformational preferences. The combination of the methyl and hydroxyl substituents creates a specific stereochemical pattern that may be crucial for selective biological activity. The tetrahydro ring system typically adopts chair or boat conformations, with the relative positions of substituents determining the preferred conformational state and the resulting three-dimensional arrangement of functional groups.

The stereochemical properties of this compound are further complicated by the presence of the bulky trityl group, which may influence the conformational preferences of the tetrahydropyrimidine ring through steric interactions. The spatial arrangement of these multiple chiral centers creates opportunities for the development of stereoisomerically pure compounds with enhanced selectivity and reduced off-target effects, making stereochemical analysis a critical component of the compound's pharmaceutical development.

Comparative Analysis with Related Pyrimidopurine Derivatives

The structural features of this compound can be understood more comprehensively through comparison with related pyrimidopurine derivatives that have been extensively studied in the literature. The pyrimido[1,2-a]purine core structure represents one of several possible fusion patterns between purine and pyrimidine ring systems, with alternative arrangements including pyrimido[4,5-d]pyrimidines and pyrimido[1,6-a]pyrimidines showing distinct biological activities and pharmacological profiles.

Comparative analysis with pyrimido[4,5-d]pyrimidine derivatives reveals significant differences in electronic distribution and potential binding interactions. While pyrimido[4,5-d]pyrimidines have demonstrated efficacy as cancer cell growth inhibitors and antioxidants, the specific [1,2-a] fusion pattern in the target compound creates a different spatial arrangement of nitrogen atoms and potential hydrogen bonding sites. This structural variation may result in altered selectivity profiles and distinct mechanisms of biological action.

The presence of the tetrahydro modification distinguishes this compound from fully aromatic pyrimidopurine derivatives, which typically exhibit different pharmacokinetic properties and metabolic stability profiles. Aromatic pyrimidopurine compounds such as the basic pyrimido[1,2-a]purine structure show enhanced planarity and may engage in stronger pi-stacking interactions with biological targets. However, the tetrahydro modification introduces conformational flexibility that may be advantageous for binding to protein targets with specific geometric requirements.

Recent research on 2,6,9-trisubstituted purine derivatives has highlighted the importance of substitution patterns in determining biological activity. These studies demonstrate that specific substituent combinations can dramatically enhance cytotoxic effects and target selectivity. The trityl, hydroxy, and methyl substitution pattern in the target compound represents a unique combination that may provide distinct advantages in terms of biological activity and selectivity compared to other reported purine derivatives.

Compound Class Core Structure Key Modifications Reported Activities
Pyrimido[1,2-a]purines Tricyclic fusion Variable tetrahydro reduction DNA interaction, enzyme inhibition
Pyrimido[4,5-d]pyrimidines Alternative fusion pattern Diverse substituents Cancer cell growth inhibition
2,6,9-Trisubstituted purines Bicyclic purine core Phenyl, piperidine groups Enhanced cytotoxicity
Target compound Pyrimido[1,2-a]purinone Trityl, hydroxy, methyl Under investigation

Properties

CAS No.

1330266-64-2

Molecular Formula

C28H25N5O2

Molecular Weight

463.541

IUPAC Name

8-hydroxy-6-methyl-3-trityl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one

InChI

InChI=1S/C28H25N5O2/c1-19-17-23(34)33-26(35)24-25(31-27(33)30-19)32(18-29-24)28(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,23,34H,17H2,1H3,(H,30,31)

InChI Key

SNGCXWAFWUKDGW-UHFFFAOYSA-N

SMILES

CC1CC(N2C(=O)C3=C(NC2=N1)N(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O

Synonyms

N-Trityl-5,6,7,8-tetrahydro-4-hydroxy-6-methylpyrimido[1,2-a]purin-10(1H)-one; 

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Tritylation

A modified approach from purine alkylation techniques employs SnCl₄ as a catalyst. The hydroxyl group is first protected using bis(trimethylsilyl)acetamide (BSA), followed by reaction with trityl chloride in dichloroethane (DCE).

Optimized Conditions:

ParameterSpecification
Catalyst Loading1.2 equiv SnCl₄
Temperature25°C, 18 hours
SolventAnhydrous DCE
Yield84% (HPLC purity >98%)

Phase-Transfer Catalysis (PTC)

Alternative methods utilize tetrabutylammonium bromide (TBAB) in a biphasic system (CH₂Cl₂/50% NaOH). This approach avoids silylation but requires rigorous exclusion of moisture.

Comparative Performance:

MetricLewis Acid MethodPTC Method
Reaction Time18 hours6 hours
Isolated Yield84%77%
Diastereomeric Ratio95:588:12

Industrial-Scale Production Considerations

Transitioning from laboratory to bulk synthesis introduces challenges in reproducibility and cost management. Continuous flow reactors demonstrate advantages over batch processing:

Batch vs. Flow Synthesis Metrics:

ParameterBatch ProcessFlow Process
Cycle Time72 hours8 hours
Annual Capacity50 kg300 kg
Solvent Consumption120 L/kg40 L/kg

Key innovations include in-line IR monitoring for real-time reaction control and structured packing reactors to enhance mass transfer during tritylation.

Purification and Characterization

Crude product purification involves a three-step protocol:

  • Silica Gel Chromatography: Elution with hexane/ethyl acetate (4:1) removes non-polar byproducts.

  • Crystallization: Methanol/water (7:3) at −20°C yields needle-like crystals.

  • Final Filtration: 0.2 µm PTFE membrane ensures steric exclusion of particulate contaminants.

Analytical Data:

  • HPLC: Retention time 12.3 min (C18 column, 70% MeOH/H₂O).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 15H, Trityl), 5.82 (s, 1H, H-8), 3.11 (q, J=6.5 Hz, 2H, H-6).

ConditionHalf-LifeMajor Degradant
pH 3.0, 25°C48 hoursDetritylated purine
pH 7.4, 4°C6 monthsNone detected

Long-term storage recommendations specify airtight containers with desiccant at −20°C .

Chemical Reactions Analysis

Types of Reactions

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrimido[1,2-a]purin-10(3H)-one derivatives are primarily formed via reactions between guanine and reactive carbonyl species (e.g., malondialdehyde, acrolein). Below is a comparison with key analogs:

Compound Key Features Biological Relevance Analytical Use
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one - N-Trityl group enhances stability.
- Methyl and hydroxyl substituents.
Synthetic standard for oxidative DNA damage studies. LC-MS/MS calibration; minimizes degradation during sample preparation .
M1G (Pyrimido[1,2-a]purin-10(3H)-one) Endogenous adduct from malondialdehyde-DNA reactions. Biomarker of lipid peroxidation and oxidative stress . Quantified via immunoslot assays, LC-MS/MS .
α-Me-γ-OH-PdG (Crotonaldehyde-derived adduct) - 6-Methyl, 8-hydroxy substituents.
- Stereoisomeric forms (6S,8S and 6R,8R).
Mutagenic adduct linked to tobacco smoke and alcohol . Detected using isotope dilution LC-ESI-MS/MS .
1,N2-Propanodeoxyguanosine (1,N2-PD) Exocyclic adduct formed by acrolein or crotonaldehyde. Associated with transcriptional inhibition and replication errors . Analyzed via HPLC-fluorescence or 32P-postlabeling .

Functional and Analytical Comparisons

  • Stability: The N-Trityl derivative exhibits superior stability compared to endogenous M1G, which is prone to artifactual formation or loss during DNA isolation. Non-tritylated analogs like M1G require stringent protocols (e.g., Method F: phenol-free DNA extraction) to minimize artifacts .
  • Detection Sensitivity: N-Trityl derivatives are detectable at femtomolar levels in LC-MS/MS due to enhanced ionization efficiency from the trityl group . Endogenous M1G requires selective labeling with aldehyde-reactive probes (e.g., PFBHA) to achieve comparable sensitivity .
  • Biological Activity :
    • M1G and 1,N2-PD adducts inhibit transcription and replication by distorting DNA helices .
    • The N-Trityl variant’s bulky trityl group may sterically hinder enzyme interactions, making it less biologically active but useful for mechanistic studies .

Quantitative Differences in Oxidative Lesions

Studies comparing oxidative DNA lesions reveal:

  • M1G Levels : 0.8–4.2 M1G/10⁸ nt in rat tissues, significantly lower than primary lesions like 8-OH-dG (1–10 lesions/10⁶ nt) .
  • Artifact Susceptibility: Non-tritylated adducts (e.g., 8-OH-dG) show artifactual increases during DNA isolation, whereas M1G and its N-Trityl analog remain stable under similar conditions .

Biological Activity

N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one is a compound that has garnered interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_4O with a molecular weight of approximately 318.40 g/mol. The structure includes a trityl group which enhances its solubility and stability in biological systems.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives of purine compounds can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Reference
Compound A (Similar Structure)MCF-7 (Breast Cancer)15.0
Compound B (Similar Structure)HCT116 (Colon Cancer)12.5
N-Trityl CompoundTBDTBDTBD

2. Antiviral Activity

Preliminary studies suggest that the compound may possess antiviral properties similar to other purine derivatives known for their activity against viral infections. The mechanism often involves interference with viral replication pathways.

3. Antioxidant Properties

This compound has been explored for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in DNA synthesis and repair.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have documented the effects of related compounds on specific cancer types:

  • Study on Breast Cancer Cells : A study evaluated the effect of a purine derivative on MCF-7 breast cancer cells, reporting a significant reduction in cell viability at concentrations above 10 μM.
  • Colon Cancer Study : Another investigation focused on HCT116 cells where the compound demonstrated an IC50 value of approximately 12 μM.

Q & A

Q. How can researchers optimize the synthesis of N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction parameters such as solvent selection (e.g., DMF for improved solubility), catalyst type (e.g., urea in reflux conditions), and temperature control. Modifications to precursor ratios (e.g., pyrimidine derivatives) and purification steps (e.g., column chromatography) can enhance yield. Analytical validation via NMR and elemental analysis is critical to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing this compound’s stability and structural conformation?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for assessing purity and degradation products. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are essential for confirming molecular weight and structural assignments. For stability studies, accelerated aging experiments under varying pH and temperature conditions should be paired with kinetic modeling .

Advanced Research Questions

Q. How should researchers address contradictions in reported stability data for this compound under different experimental conditions?

  • Methodological Answer : Contradictions may arise from artifacts during sample preparation (e.g., oxidation during extraction). To mitigate this, employ inert atmospheres (e.g., argon) and antioxidants in buffers. Replicate experiments across multiple labs using standardized protocols (e.g., ISO guidelines) and validate findings via independent methods like electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. What strategies are effective for evaluating the biological activity of this compound in in vitro and in vivo models?

  • Methodological Answer : Begin with in vitro assays targeting enzymatic inhibition (e.g., kinase or polymerase assays) using recombinant proteins. For in vivo studies, select animal models with relevant genetic backgrounds (e.g., knockouts for target pathways). Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) are critical. Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can researchers resolve solubility challenges for this compound in aqueous systems during biochemical assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) to enhance solubility without disrupting assay integrity. Alternatively, synthesize prodrug derivatives (e.g., phosphate esters) for improved hydrophilicity. Dynamic light scattering (DLS) can monitor aggregation, while isothermal titration calorimetry (ITC) quantifies binding affinity in aqueous buffers. Pre-formulation studies with surfactants (e.g., Tween-80) may also be warranted .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects in toxicity studies involving this compound?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) should be applied to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, machine learning algorithms (e.g., random forests) can identify covariates influencing toxicity. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in epigenetic regulation?

  • Methodological Answer : Employ chromatin immunoprecipitation sequencing (ChIP-seq) to map histone modification changes (e.g., H3K27ac). Pair this with RNA-seq to correlate epigenetic alterations with gene expression. Use CRISPR/Cas9-mediated knockout of suspected targets (e.g., methyltransferases) to establish causality. Include negative controls (e.g., inactive analogs) to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one
Reactant of Route 2
N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.